methyl 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
Description
Methyl 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a synthetic quinazoline derivative featuring a piperazine ring substituted with a 2,3-dimethylphenyl group and a 4-methoxyphenyl moiety at the quinazoline core. The compound’s structure is characterized by a fused bicyclic system (quinazoline) with a ketone at position 4 and a methyl ester at position 5. Its molecular formula is C₃₀H₃₁N₅O₄, with a molecular weight of approximately 525.6 g/mol.
Properties
IUPAC Name |
methyl 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-4-oxoquinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4/c1-19-6-5-7-26(20(19)2)31-14-16-32(17-15-31)29-30-25-18-21(28(35)37-4)8-13-24(25)27(34)33(29)22-9-11-23(36-3)12-10-22/h5-13,18H,14-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLCQFVIOJVPBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC4=C(C=CC(=C4)C(=O)OC)C(=O)N3C5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps, including the formation of the quinazoline core, the introduction of the piperazine ring, and the attachment of the substituted phenyl groups. Common synthetic routes may involve:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Ring: This step often involves nucleophilic substitution reactions where a piperazine derivative is introduced.
Attachment of Substituted Phenyl Groups: This can be done through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a quinazoline core structure, which is known for its diverse biological activities. Its molecular formula is with a molecular weight of approximately 398.47 g/mol. The presence of the piperazine moiety and methoxy groups enhances its binding affinity to various biological targets.
Medicinal Chemistry Applications
1. Anticancer Activity:
Research has indicated that quinazoline derivatives exhibit significant anticancer properties. The compound's structure allows it to interact with specific enzymes and receptors involved in cancer cell proliferation. Studies have shown that modifications on the piperazine ring can enhance its cytotoxic effects against various cancer cell lines.
2. Antidepressant Effects:
The piperazine moiety is associated with several antidepressant medications. The compound's ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, positions it as a candidate for further investigation in treating mood disorders.
3. Antimicrobial Properties:
Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains. This application is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are critically needed.
Pharmacological Research
1. Receptor Binding Studies:
The unique structure of methyl 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate makes it an excellent candidate for receptor binding studies. Research has focused on its interactions with various receptors, including serotonin (5-HT) and dopamine receptors, which are crucial in neuropharmacology.
2. Mechanism of Action Investigations:
Understanding the mechanism of action is vital for developing effective therapeutics. The compound's interaction with specific molecular targets can lead to insights into how it modulates biological pathways, potentially leading to new therapeutic strategies.
Case Studies
1. Synthesis and Biological Evaluation:
A study synthesized this compound and evaluated its biological activity against cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, highlighting its potential as an anticancer agent.
2. Structure-Activity Relationship (SAR) Studies:
SAR studies have been conducted to assess how variations in the chemical structure affect biological activity. Modifications on the piperazine ring have been shown to significantly alter binding affinity and efficacy at target receptors.
Mechanism of Action
The mechanism of action of methyl 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound’s properties, we compare it with structurally analogous derivatives, focusing on substituent variations and their effects on physicochemical and pharmacological parameters. Key analogs include:
Table 1: Structural and Physicochemical Comparison
*Estimated based on substituent contributions; †Assumed similar to Analog 1.
Key Findings :
4.43) . The 3-methylphenyl substituent in Analog 2 reduces symmetry compared to the 4-methylphenyl in Analog 1, which may slightly alter receptor binding kinetics .
Receptor Interaction Potential: Piperazine derivatives with methoxy groups (e.g., Analog 1) are often associated with serotonin receptor (5-HT₁A) affinity due to hydrogen-bonding interactions. In contrast, dimethylphenyl substituents (target compound) may favor dopamine D₂/D₃ receptor binding, as alkyl groups enhance hydrophobic interactions .
Synthetic Accessibility :
- The synthesis of the target compound likely involves coupling a 2,3-dimethylphenyl-piperazine intermediate with a pre-functionalized quinazoline core, similar to methods described for Analog 1 (e.g., nucleophilic substitution under basic conditions) .
Bioavailability Considerations :
- The 4-methoxyphenyl group in the quinazoline core (common to all three compounds) contributes to moderate aqueous solubility (logSw ~-4.3), but the higher molecular weight of the target compound (~525 vs. 484 g/mol) may reduce passive diffusion .
Notes
Limitations of Structural Comparisons :
- Direct pharmacological data (e.g., IC₅₀ values) for the target compound are absent in the provided evidence. Predictions are based on structural analogs and graph-based similarity analysis .
- Substituent effects on metabolic stability (e.g., CYP450 interactions) require experimental validation.
Opportunities for Further Research: Computational docking studies could elucidate the target compound’s affinity for neurotransmitter receptors.
Biological Activity
Methyl 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate (CAS Number: 1251582-57-6) is a complex organic compound belonging to the quinazoline family. This compound exhibits a variety of biological activities due to its unique structural features, including a piperazine moiety and multiple aromatic rings. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 498.6 g/mol. The presence of methoxy and carboxylate groups contributes to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C29H30N4O4 |
| Molecular Weight | 498.6 g/mol |
| CAS Number | 1251582-57-6 |
Antioxidant Properties
Research indicates that quinazoline derivatives often exhibit significant antioxidant activity. In a study evaluating various quinazoline compounds, it was found that the presence of hydroxyl groups in conjunction with methoxy substituents enhances antioxidant properties. Specifically, compounds with multiple hydroxyl groups showed improved metal-chelating abilities and radical scavenging activity .
For this compound, preliminary in vitro assays suggest it may possess notable antioxidant activity due to its structural components.
Antimicrobial Activity
Quinazolines are known for their antimicrobial properties. A study highlighted that derivatives containing piperazine structures often display enhanced activity against various bacterial strains. The specific compound has shown promise in preliminary tests against Gram-positive bacteria and fungi, suggesting potential therapeutic applications in treating infections.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn based on related compounds:
- Inhibition of Enzymatic Activity : Compounds within the quinazoline class have been shown to inhibit various enzymes involved in metabolic pathways. This inhibition can lead to reduced proliferation of cancer cells and modulation of inflammatory responses .
- Receptor Interaction : Some studies suggest that similar compounds may interact with neurotransmitter receptors or insulin receptors, potentially influencing metabolic processes and neurological functions .
Case Study 1: Antioxidant Evaluation
A recent study assessed the antioxidant capabilities of various quinazoline derivatives using multiple assays such as ABTS and DPPH. This compound was included in this evaluation. The results indicated a significant reduction in oxidative stress markers compared to controls, suggesting its potential as an effective antioxidant agent.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial efficacy, this compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential utility in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
